molecular formula C8H6N2O2 B14848179 2-Acetyl-6-hydroxyisonicotinonitrile

2-Acetyl-6-hydroxyisonicotinonitrile

Cat. No.: B14848179
M. Wt: 162.15 g/mol
InChI Key: STIYRYLPIBFUTP-UHFFFAOYSA-N
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Description

2-Acetyl-6-hydroxyisonicotinonitrile is a pyridine derivative characterized by a nitrile group at position 4 (isonicotinonitrile backbone), an acetyl group (-COCH₃) at position 2, and a hydroxyl (-OH) substituent at position 4. This compound’s unique electronic and steric profile arises from the electron-withdrawing acetyl and nitrile groups and the hydrogen-bond-capable hydroxyl group.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-acetyl-6-oxo-1H-pyridine-4-carbonitrile

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-2-6(4-9)3-8(12)10-7/h2-3H,1H3,(H,10,12)

InChI Key

STIYRYLPIBFUTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-hydroxyisonicotinonitrile typically involves the acetylation of 6-hydroxyisonicotinonitrile. One common method includes the reaction of 6-hydroxyisonicotinonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: While specific industrial production methods for 2-Acetyl-6-hydroxyisonicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 2-Acetyl-6-oxoisonicotinonitrile.

    Reduction: 2-Acetyl-6-hydroxyisonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-hydroxyisonicotinonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmacophore for developing new drugs, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-hydroxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Acetyl-6-hydroxyisonicotinonitrile with its closest analogs, focusing on substituent effects, similarity scores, and inferred properties. Data is derived from structural databases and recent reports (Table 1) .

Table 1: Key Structural Analogs and Similarity Metrics

Compound Name CAS Number Substituents (Position 2 / 6) Similarity Score Key Inferred Properties
2-Acetyl-6-hydroxyisonicotinonitrile Not provided Acetyl / Hydroxy Reference High polarity, H-bond donor/acceptor
2-Amino-6-chloroisonicotinonitrile 52471-07-5 Amino / Chloro 0.77 Enhanced basicity, lower solubility
2-Amino-6-chloronicotinonitrile 5350-93-6 Amino / Chloro 0.75 Reactive towards nucleophiles
A175662 5193-03-3 Undisclosed 0.87 Likely high structural overlap
A612952 52413-76-0 Undisclosed 0.73 Moderate electronic differences

Key Comparison Points:

Substituent Effects on Reactivity and Solubility
  • Electron-Withdrawing vs.
  • Hydrogen Bonding: The hydroxyl group at position 6 enhances solubility in polar solvents compared to chloro-substituted analogs (e.g., 2-Amino-6-chloronicotinonitrile), which lack H-bond donors .

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